Ibuprofen-4d
Description
Evolution and Significance of Deuterated Compounds in Chemical Biology and Medicinal Chemistry
The use of deuterium (B1214612), a stable isotope of hydrogen, in drug development has evolved significantly since its initial applications in the 1960s. ijbpas.com Initially, deuterium-labeled compounds were primarily used as tracers to study the metabolic fate of molecules. ijbpas.com However, over the past two decades, the strategic incorporation of deuterium into drug molecules, a practice known as deuteration, has become an important strategy in medicinal chemistry. ijbpas.com
This approach, sometimes called the "deuterium switch," involves replacing hydrogen atoms with deuterium at specific sites in an existing drug molecule to improve its properties. ijbpas.com The key premise is that deuteration can favorably alter a drug's metabolic profile while retaining its desired pharmacological activity, as the size and shape of the molecule remain essentially unchanged. nih.gov
A landmark event in this field was the approval of the first deuterated drug, Austedo® (deutetrabenazine), by the U.S. Food and Drug Administration (FDA) in 2017 for treating chorea associated with Huntington's disease. oaepublish.comojp.govnih.govtga.gov.au This approval validated deuteration as a viable drug development strategy and spurred further investment and research. nih.gov Subsequently, other deuterated drugs have been approved, including Deucravacitinib, which was the first de novo deuterated drug approved by the FDA, meaning deuterium was incorporated during the initial design process rather than as a modification of an existing drug. ijbpas.comresearchgate.net
The table below presents a selection of deuterated drugs that have been developed, highlighting the progress in this area.
| Deuterated Drug | Parent Compound | Therapeutic Area |
| Deutetrabenazine | Tetrabenazine | Huntington's Disease |
| Deucravacitinib | (Novel Compound) | Plaque Psoriasis |
| Donafenib | Sorafenib | Cancer |
| Deuruxolitinib | Ruxolitinib | Alopecia Areata |
This table provides examples of deuterated drugs and is not exhaustive. Data sourced from multiple references. ojp.govsynzeal.comclearsynth.com
Rationale for Deuterium Incorporation: Beyond Basic Isotopic Tracing
The primary rationale for replacing hydrogen with deuterium in drug molecules lies in the kinetic isotope effect (KIE). The bond between a carbon atom and a deuterium atom (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. sigmaaldrich.com This is because deuterium has double the mass of hydrogen. Consequently, more energy is required to break a C-D bond than a C-H bond, which can cause reactions involving the cleavage of this bond to proceed more slowly. sigmaaldrich.com
In drug metabolism, many biotransformations, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced. sigmaaldrich.com This can lead to several potential therapeutic benefits:
Improved Pharmacokinetics : Slowing down metabolism can increase a drug's half-life, meaning it stays in the body longer. This could allow for less frequent dosing. researchgate.net
Reduced Toxic Metabolites : If a drug's metabolism produces harmful or toxic byproducts, deuteration can decrease their formation, potentially leading to a better safety profile. sigmaaldrich.com
Increased Drug Exposure : By reducing pre-systemic (first-pass) metabolism, a higher concentration of the active parent drug may reach systemic circulation, enhancing its efficacy. sigmaaldrich.com
Stabilization of Chiral Centers : Deuterium can be used to stabilize stereocenters, preventing the interconversion of enantiomers, which is important when one enantiomer is more active or less toxic than the other. oaepublish.com
It is important to note that the effects of deuteration are not always predictable and must be determined empirically for each compound. sigmaaldrich.com
Overview of Ibuprofen-4d in Contemporary Research Context
This compound, a deuterated version of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), serves as a prime example of the application of stable isotope labeling in a research context. ijbpas.com The specific chemical name for one common variant is 2-(4-Isobutylphenyl)propanoic-2,3,3,3-d4 acid. sigmaaldrich.com Unlike drugs developed for therapeutic benefit through deuteration, the primary and critical role of this compound is as an internal standard in analytical and bioanalytical method development. sigmaaldrich.com
In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy and precision. tga.gov.au An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. Deuterated compounds like this compound are perfectly suited for this role because their chemical and physical properties are nearly identical to the non-deuterated parent compound, ibuprofen, ensuring they co-elute during chromatography and experience similar matrix effects. However, their higher mass allows the mass spectrometer to detect and quantify them separately from the analyte. dovepress.com
Research studies extensively document the use of deuterated ibuprofen for the precise quantification of ibuprofen in various biological and environmental samples.
| Research Application | Analytical Technique | Sample Matrix | Purpose of Deuterated Standard |
| Stereoselective Metabolism Study | Gas Chromatography-Mass Spectrometry (GC-MS) | Human Serum & Urine | To quantify deuterated and non-deuterated ibuprofen enantiomers to study metabolic pathways. nih.gov |
| Quantification of Analgesics | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Herbal Medicines | To serve as an internal standard for the accurate detection and quantification of ibuprofen adulteration. tga.gov.au |
| Analysis of Pharmaceutical Residues | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | River Water | To act as an internal standard for quantifying ibuprofen levels in environmental samples. |
| Forensic Toxicology Analysis | Electrospray Ionization Mass Spectrometry (ESI-MS) | Post-mortem Samples | To confirm and quantify the presence of ibuprofen relative to a known standard. nih.gov |
The synthesis of deuterated ibuprofen has also been a subject of research. Methods include multi-step chemical synthesis routes and more recent advancements in electrochemical deuteration, which use heavy water (D₂O) as the deuterium source under mild conditions to achieve high deuterium incorporation. google.comojp.gov For example, one study demonstrated a method for deuterium labeling of ibuprofen via an electrochemical process that produced d4-alkane with high yield and deuterium incorporation. ojp.gov Another described a synthetic route for (ar, 3,3,3-²H₇)-ibuprofen for use as a GC/MS internal standard.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D |
InChI Key |
HEFNNWSXXWATRW-RXGDOFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Ibuprofen Analogs
Precursor Synthesis and Deuteration Strategies
The creation of deuterated ibuprofen (B1674241) begins with either the modification of ibuprofen itself or the synthesis of precursors that already contain deuterium (B1214612). google.comresearchgate.net These strategies are critical for achieving the desired level and position of deuterium incorporation.
Direct deuteration methods involve the exchange of hydrogen atoms for deuterium on the ibuprofen molecule. One common approach is hydrogen isotope exchange (HIE), which can be promoted by acids, bases, or metal catalysts. acs.orgresearchgate.net For instance, treating ibuprofen with a base in the presence of heavy water (D₂O) can lead to the exchange of the acidic proton at the α-position of the propionic acid side chain. oaepublish.com However, this method can result in low deuterium incorporation, with some studies reporting around 50% for monodeuterated ibuprofen. researchgate.netoaepublish.com
Palladium-on-carbon (Pd/C) has been used as a catalyst for H/D exchange at the benzylic position of ibuprofen in D₂O. thieme-connect.com This method has shown high deuterium incorporation (97% D content) at the benzylic methylene (B1212753) group. thieme-connect.com Rhodium-based catalysts have also been employed for benzylic C-H deuteration. acs.org Electrochemical methods, which generate deuterium gas (D₂) on-site from D₂O, offer a sustainable approach for the precise deuteration of the benzylic site of ibuprofen. oaepublish.combionauts.jpacs.org
To achieve specific and controlled deuteration, multi-step synthetic pathways are often necessary. These routes allow for the introduction of deuterium at precise locations within the ibuprofen structure. For example, the synthesis of [ar-²H₄]-ibuprofen, where the aromatic ring is deuterated, has been described. osti.gov This is considered a metabolically stable position. osti.gov The same synthetic route can be adapted to produce analogs with deuterium in other positions, such as the methyl group of the propionic acid side chain, by using deuterated reagents like [²H₃]-CH₃I. osti.gov
Another strategy involves the use of a pyridine-based directing template to achieve meta-selective C-H deuteration of the phenyl ring of an ibuprofen derivative. acs.org This palladium-catalyzed reaction yields a high degree of meta-deuterium incorporation (>98%). acs.org
Advanced catalytic systems offer improved efficiency and selectivity for deuterium incorporation. Non-directed palladium-catalyzed C-H activation using a pyridine (B92270) ligand has been used to deuterate ibuprofen and its methyl ester with significant deuterium uptake. uni-freiburg.dechemrxiv.org This method utilizes D₂O as the deuterium source. uni-freiburg.de
Copper-catalyzed transfer hydrodeuteration presents another advanced approach. This method can be used for the precise deuteration of the benzylic position of ibuprofen. acs.org Furthermore, a B(C₆F₅)₃-catalyzed method allows for the β-deuteration of N-alkylamine-based pharmaceutical compounds, which could be applied to ibuprofen derivatives. nih.gov
Chemical Characterization Techniques in Synthetic Verification
After synthesis, it is crucial to verify the chemical structure, including the position and extent of deuterium incorporation, as well as the isotopic purity of the deuterated ibuprofen analog.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful deuteration of ibuprofen. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the synthesized compounds. nih.govimpactfactor.orgoxinst.com The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts indicates the replacement of protons with deuterium. acs.orgoxinst.com For example, the disappearance of signals corresponding to the aromatic protons would confirm the synthesis of [ar-²H₄]-ibuprofen. nih.gov
Deuterium NMR (²H NMR) can be used directly to observe the deuterium signals, providing information about the deuterium enrichment at different positions. sigmaaldrich.comnih.govresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can further help in assigning the signals and confirming the exact location of the deuterium atoms within the molecule. oxinst.com
Mass Spectrometry (MS) is essential for determining the molecular weight of the deuterated compound and assessing its isotopic purity. nih.govnih.govnih.gov The mass spectrum of a deuterated ibuprofen analog will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of incorporated deuterium atoms. For Ibuprofen-4d, the molecular weight is approximately 210.30 g/mol , compared to the non-deuterated form. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful technique used for the stereoselective analysis of ibuprofen and its deuterated analogs. nih.govhhs.gov This method allows for the quantification of the different isotopologues and enantiomers, providing a comprehensive assessment of the isotopic purity and stereochemical composition of the synthesized compound. nih.gov
Multi-step Synthetic Pathways for Regioselective Deuteration
3 Infrared (IR) Spectroscopy for Structural Integrity
Infrared (IR) spectroscopy is a powerful analytical technique utilized to ascertain the structural integrity of deuterated ibuprofen analogs, such as Ibuprofen-d4. This method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The substitution of hydrogen with deuterium, a heavier isotope, results in a discernible shift in the vibrational frequencies of the associated chemical bonds. These shifts provide a definitive spectral signature confirming the successful incorporation of deuterium into the molecular structure.
The primary spectroscopic alteration anticipated in Ibuprofen-d4 is the appearance of carbon-deuterium (C-D) stretching vibrations. These vibrations are typically observed in the spectral region of 2000 cm⁻¹ to 2200 cm⁻¹. nih.gov The presence of absorption bands in this range serves as a direct confirmation of deuteration at the methyl group of the propionic acid side chain and the adjacent chiral carbon.
Conversely, the corresponding carbon-hydrogen (C-H) stretching vibrations, which are prominent in the spectrum of non-deuterated ibuprofen, would be expected to diminish in intensity or be absent in the spectrum of Ibuprofen-d4. Standard ibuprofen exhibits characteristic absorption peaks for the carbonyl group (C=O) of the carboxylic acid, typically appearing around 1706-1721 cm⁻¹. researchgate.netresearchgate.netscielo.org.ar Other notable peaks include those corresponding to the aromatic ring and alkyl groups. researchgate.net
In some instances, particularly if the synthesis is conducted in the presence of heavy water (D₂O), the acidic proton of the carboxylic acid group (-COOH) may be exchanged for a deuterium atom, forming a deuterated carboxylic acid (-COOD). This exchange would be evident in the IR spectrum by the disappearance of the broad O-H stretching band and the appearance of a new O-D stretching band in the 1900–2400 cm⁻¹ region. nih.gov
Interactive Data Table: Characteristic IR Absorption Peaks for Ibuprofen and Expected Peaks for Ibuprofen-d4
The following table details the characteristic IR absorption peaks for standard ibuprofen and the anticipated corresponding peaks for Ibuprofen-d4, highlighting the shifts indicative of successful deuteration.
| Vibrational Mode | Functional Group | Standard Ibuprofen Wavenumber (cm⁻¹) | Expected Ibuprofen-d4 Wavenumber (cm⁻¹) | Reference |
| C-H Stretch (alkane) | -CH₃, -CH₂, -CH | 2850-3000 | Diminished or Absent | researchgate.net |
| C-D Stretch | -CD₃, -CD | Not Present | 2000-2200 | nih.gov |
| C=O Stretch | Carboxylic Acid | 1706-1721 | 1706-1721 | researchgate.netresearchgate.netscielo.org.ar |
| C=C Stretch (aromatic) | Aromatic Ring | ~1600 | ~1600 | acs.org |
| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | Unchanged | researchgate.net |
| O-D Stretch | Deuterated Carboxylic Acid | Not Present | 1900-2400 (broad) | nih.gov |
| C-O Stretch | Carboxylic Acid | 1200-1300 | 1200-1300 | researchgate.net |
| Aromatic C-H Bending | Aromatic Ring | 690-900 | 690-900 | researchgate.net |
| Note: The O-H stretch will be replaced by an O-D stretch only if the carboxylic acid proton is exchanged with deuterium during synthesis or workup. |
Advanced Analytical Applications of Ibuprofen 4d in Research
Role as an Internal Standard in Quantitative Bioanalysis
The primary application of Ibuprofen-4d in research is its use as an internal standard. In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. Since the internal standard is chemically similar to the analyte of interest, it experiences similar effects during sample preparation, extraction, and analysis. By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations in these processes, leading to more accurate and precise quantification. bioanalysis-zone.com Ibuprofen-d4, with its four deuterium (B1214612) atoms, is an ideal internal standard for ibuprofen (B1674241) analysis because it co-elutes with ibuprofen but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. medchemexpress.commedchemexpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. The development of robust LC-MS/MS methods is essential for accurately quantifying drugs like ibuprofen in biological fluids such as plasma and synovial fluid. chromatographyonline.com
In a typical LC-MS/MS method for ibuprofen analysis, a deuterated internal standard like Ibuprofen-d3 or Ibuprofen-d4 is used. caymanchem.commoca.net.uanih.gov For instance, a method for the simultaneous separation of ibuprofen enantiomers used (S)-(+)-ibuprofen-d3 as one of the internal standards. mdpi.com The samples are often prepared using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. scholarsresearchlibrary.comnih.gov The extracted samples are then injected into the LC system, where ibuprofen and its internal standard are separated from other components on a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected.
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For ibuprofen, the transition of m/z 205.1 > 160.9 is often monitored, while for a deuterated internal standard like Ibuprofen-d3, the transition m/z 208.1 > 163.9 is used. nih.govmdpi.com Another method monitored the transitions at m/z 205.13 > 161.14 for ibuprofen enantiomers and m/z 208.09 > 164.03 for deuterated ibuprofen. moca.net.uaresearchgate.netmoca.net.ua The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of ibuprofen in the original sample.
Method validation is a critical step to ensure the reliability of the analytical results. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov For example, one validated method for ibuprofen enantiomers demonstrated linearity over a range of 0.025 to 50 µg/mL with a lower limit of quantification (LLOQ) of 25 ng/mL for each enantiomer. researchgate.net Another study established an LLOQ of 100 ng/mL for both S- and R-ibuprofen in plasma. moca.net.ua
Table 1: Exemplary LC-MS/MS Method Parameters for Ibuprofen Analysis
| Parameter | Value | Reference |
| Internal Standard | (S)-(+)-ibuprofen-d3 | mdpi.com |
| Extraction Method | Liquid-Liquid Extraction | mdpi.com |
| Chromatographic Column | Chiral Column | mdpi.com |
| Mobile Phase | Acetonitrile, water with formic acid | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govmdpi.com |
| Monitored Transitions (Ibuprofen) | m/z 205.1 > 160.9 | mdpi.com |
| Monitored Transitions (Ibuprofen-d3) | m/z 208.1 > 163.9 | mdpi.com |
| Linearity Range | 0.1-50 mg/L | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for Labeled Analogs
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the quantification of ibuprofen. nih.gov In GC-MS, the sample is vaporized and separated in a gaseous state. Similar to LC-MS/MS, deuterated analogs of ibuprofen, such as Ibuprofen-d3, are commonly employed as internal standards. caymanchem.comnih.gov
Before analysis by GC-MS, ibuprofen and the internal standard often need to be derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is pentafluorobenzyl (PFB) bromide, which converts the carboxylic acid group of ibuprofen into a PFB ester. nih.gov After derivatization, the sample is injected into the GC, where the compounds are separated on a capillary column. The separated compounds then enter the mass spectrometer for detection.
In the mass spectrometer, under electron-capture negative-ion chemical ionization (ECNICI), the PFB esters of ibuprofen and its deuterated analog form carboxylate anions. nih.gov For ibuprofen (d0), the anion is observed at an m/z of 205, while for Ibuprofen-d3, the corresponding anion is at m/z 208. nih.govresearchgate.net By using selected-ion monitoring (SIM), the instrument can be set to detect only these specific ions, providing high selectivity and sensitivity. nih.gov
GC-MS/MS can also be employed for even greater selectivity. In this case, the precursor ions (m/z 205 and 208) are fragmented, and specific product ions are monitored. For ibuprofen, the transition is m/z 205 to m/z 161, and for Ibuprofen-d3, it is m/z 208 to m/z 164, corresponding to the loss of carbon dioxide. nih.govresearchgate.net
Minimization of Matrix Effects and Ion Suppression via Isotopic Standardization
A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample other than the analyte of interest interfere with the ionization process in the mass spectrometer. gla.ac.uk This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the analytical method. researchgate.net Endogenous phospholipids (B1166683) in plasma are a common cause of matrix effects. researchgate.net
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. bioanalysis-zone.com Because the deuterated internal standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. bioanalysis-zone.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is largely canceled out.
Studies have shown that even with efforts to remove interfering substances through sample preparation, matrix effects can still occur. researchgate.net Therefore, the inclusion of an isotopic internal standard is crucial for developing rugged and reliable bioanalytical methods. The use of nanobubbles in electrospray ionization has also been shown to reduce ion suppression and enhance the signal for analytes like ibuprofen. chromatographyonline.com
Chromatographic Enantioseparation Techniques for Deuterated Stereoisomers
Ibuprofen is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. researchgate.net These enantiomers can have different pharmacological and toxicological properties. Therefore, the ability to separate and quantify each enantiomer is of great importance in pharmaceutical research. researchgate.net
Chiral Stationary Phase Development and Optimization
The most common approach for separating enantiomers is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). scielo.br A CSP is a packing material for the chromatography column that is itself chiral and can interact differently with the two enantiomers of a chiral analyte. This differential interaction leads to different retention times, allowing for their separation. nih.gov
Various types of CSPs have been developed for the enantioseparation of ibuprofen and other NSAIDs. These are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been derivatized with functional groups. For example, cellulose tris-(3,5-dimethylphenylcarbamate) is a common chiral selector used in CSPs. chromatographyonline.com The choice of mobile phase, which typically consists of a mixture of an organic solvent like methanol (B129727) or ethanol (B145695) and an acidic aqueous buffer, is critical for achieving optimal separation. nih.gov
The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition, flow rate, and column temperature to achieve the best resolution between the enantiomer peaks. nih.gov Supercritical fluid chromatography (SFC) with a chiral stationary phase has also been shown to be an effective technique for separating ibuprofen enantiomers. nih.gov
Table 2: Chiral Stationary Phases Used for Ibuprofen Enantioseparation
| Chiral Stationary Phase | Description | Reference |
| Lux Cellulose-3 | A cellulose-based CSP | moca.net.uaresearchgate.net |
| Epitomize CSP-1C | Cellulose tris-(3,5-dimethylphenylcarbamate) | chromatographyonline.com |
| Kromasil CHI-TBB | A CSP used in supercritical fluid chromatography | nih.gov |
| Chiralpak AD-H | A polysaccharide-based CSP | mdpi.com |
Detection and Quantification of Enantiomeric Excess in Research Samples
Once the enantiomers are separated chromatographically, they can be detected and quantified. In research, it is often necessary to determine the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. It is calculated as the absolute difference between the mole fractions of the two enantiomers.
In studies of ibuprofen metabolism, stereoselective assays are used to follow the fate of each enantiomer in the body. For example, after administering a mixture of R-(-)-ibuprofen and deuterated R-(-)-[3,3,3-2H3]ibuprofen, researchers can use stereoselective GC-MS to measure the enantiomeric composition and deuterium content of the drug and its metabolites in serum and urine. nih.govosti.gov Such studies have revealed that R-(-)-ibuprofen undergoes metabolic inversion to the more pharmacologically active S-(+)-ibuprofen in humans. nih.govosti.govnih.gov
The quantification of enantiomeric excess can also be performed using techniques other than chromatography. For instance, infrared spectroscopy in combination with a chiral recognition reagent like quinine (B1679958) and chemometric methods has been used for the rapid determination of the enantiomeric excess of ibuprofen. academicjournals.org Fluorescent sensors based on cinchona alkaloids have also been developed for the quantitative analysis of enantiomeric excess in NSAIDs. rsc.org However, chromatographic methods coupled with mass spectrometry remain the gold standard for their high sensitivity and specificity, allowing for the accurate determination of enantiomeric ratios even in complex biological samples. conicet.gov.ar For instance, a study using a Chiralcel OX-H® column was able to measure the enantiomeric excess of (R)- and (S)-ibuprofen fractions after purification, achieving values of 95.1% and 99.3%, respectively.
Trace Analysis in Complex Research Matrices
The quantification of pharmaceutical compounds at trace levels in complex research matrices, such as environmental and biological samples, presents significant analytical challenges. The inherent variability in sample composition and the potential for matrix effects—whereby other components in the sample interfere with the analyte's signal—necessitate the use of robust methodologies to ensure data accuracy and reliability. Isotopically labeled internal standards are paramount in this context, and this compound (ibuprofen-d4) serves as a critical tool for researchers. google.com Its primary application is as an internal standard in chromatographic and mass spectrometric methods, where it is added in a known quantity to samples before processing. researchgate.netaxcendcorp.com Because this compound is chemically almost identical to the non-labeled ibuprofen, it experiences similar losses during sample extraction and purification and exhibits similar behavior during chromatographic separation and mass spectrometric ionization. researchgate.net By comparing the signal of the target analyte to the known concentration of the internal standard, analysts can correct for these variations, leading to more precise and accurate quantification.
The use of deuterated standards like this compound is considered optimal for quantitative analysis. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with tandem mass spectrometry (MS/MS), are employed for the sensitive determination of ibuprofen and other pharmaceuticals in a variety of complex samples. nih.gov
Research in environmental science frequently utilizes deuterated ibuprofen to monitor the presence of pharmaceuticals in aquatic ecosystems. These compounds enter the environment through wastewater treatment plant effluents, posing potential risks to wildlife. nih.govrajpub.com For instance, studies have used Ibuprofen-d3 as an internal standard for analyzing pharmaceutical residues in river water and for tracking the removal of ibuprofen and diclofenac (B195802) from wastewater. nih.gov The analysis of micropollutants in sewage treatment plant influent and effluent also relies on these standards to accurately quantify concentrations of compounds like ibuprofen, naproxen, and caffeine. mdpi.com Even unconventional matrices like otter hair have been analyzed for non-steroidal anti-inflammatory drugs (NSAIDs) using methods where deuterated standards are recommended for definitive quantitative results. researchgate.net
Table 1: Application of Deuterated Ibuprofen in Environmental Trace Analysis
| Matrix | Target Analyte(s) | Analytical Method | Key Finding | Citation(s) |
|---|---|---|---|---|
| River Water | Pharmaceutical Residues | HPLC-MS/MS | Ibuprofen-d3 used as an internal standard for analysis. | |
| Wastewater | Ibuprofen, Diclofenac | UPLC-MS/MS | Deuterated ibuprofen and diclofenac were used as internal standards at a concentration of 1 mg/L. | nih.gov |
| Wastewater | NSAIDs (Ibuprofen, Ketoprofen, etc.) | Capillary Electrophoresis (CE) | A rapid method developed for the separation of four NSAIDs in wastewater samples. | nih.gov |
| Otter Hair | Diclofenac, Ibuprofen | GC-MS | The study detected residues and noted that isotopically labelled standards like d4-diclofenac and d3-ibuprofen are optimal for future quantitative work. | researchgate.net |
| Sewage Influent/Effluent | Acetaminophen, Caffeine, Ibuprofen, Naproxen | LC-MS/MS | Investigated concentrations of micropollutants in various sewage treatment plants. | mdpi.com |
In the realm of biomedical and pharmacokinetic research, this compound is indispensable for analyzing biological fluids, which are notoriously complex. researcher.life Methods have been developed for the quantitative determination of ibuprofen in minute volumes (10 μL) of human plasma and mice serum using Ibuprofen-d3 as the internal standard. nih.gov Such methods often involve liquid-liquid extraction and derivatization before analysis by GC-MS/MS. nih.gov The technique allows for the establishment of linearity over therapeutically relevant concentration ranges. nih.gov Similarly, LC-MS/MS methods are validated for quantifying ibuprofen enantiomers and metabolites in human plasma and urine, employing deuterated ibuprofen as the internal standard to ensure accuracy. researchgate.netnih.gov The standard helps correct for matrix effects in diverse biological samples, including various fish tissues like liver, muscle, and brain, enabling comprehensive studies on the bioaccumulation of pharmaceuticals. csic.es
Table 2: Application of Deuterated Ibuprofen in Biological Trace Analysis
| Matrix | Target Analyte(s) | Analytical Method | Mass Transition (m/z) Monitored | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Human Plasma | Ibuprofen | GC-MS/MS | Ibuprofen: 205 -> 161; Ibuprofen-d3: 208 -> 164 | A validated method for determining ibuprofen in 10 μL plasma aliquots. | nih.gov |
| Human Plasma | Ibuprofen Enantiomers | LC-MS/MS | Ibuprofen: 205.13 -> 161.14; Deuterated Ibuprofen (IS): 208.09 -> 164.03 | A validated method for the enantioselective determination of ibuprofen. | researchgate.net |
| Human Urine | Ibuprofen and its metabolites | HPLC | Not specified | A sensitive and selective assay for free and total ibuprofen and its major metabolites. | nih.gov |
| Fish Tissues and Body Fluids | 81 Organic Compounds (incl. Ibuprofen) | LC-HRMS | Not specified | Deuterated standards, including for ibuprofen, were used as surrogates to correct for matrix effects in seven tissue types and two body fluids. | csic.es |
| Human Plasma | Ibuprofen | HTLC-MS/MS | Ibuprofen: 205.100 -> 160.865 (used Diclofenac as IS) | A high-throughput method validated for pharmacokinetic studies. | scholarsresearchlibrary.com |
Mechanistic and Metabolic Research Applications of Ibuprofen 4d
Elucidation of Metabolic Pathways in Pre-clinical and In Vitro Systems
Ibuprofen-4d, a stable isotope-labeled form of ibuprofen (B1674241), is an invaluable tool in metabolic research. By replacing four hydrogen atoms on the aromatic ring with deuterium (B1214612), a non-radioactive isotope of hydrogen, researchers can "tag" the molecule. This labeling does not significantly alter the compound's chemical properties but gives it a distinct mass signature that can be easily tracked using mass spectrometry. This allows for the precise tracing of ibuprofen and its derivatives through complex biological systems, providing clear insights into its metabolic fate. nih.govpattilab.combitesizebio.com
The primary metabolism of ibuprofen in mammalian systems is oxidative, predominantly carried out by cytochrome P450 (CYP) enzymes. pharmgkb.org Studies using isotopically labeled ibuprofen have been fundamental in confirming these pathways. For instance, research on the metabolic chiral inversion of R-ibuprofen in rats utilized a deuterated variant, R-[ring-2H4; 2-2H]ibuprofen (R-[2H5]ibuprofen). nih.gov The results from this study showed that R-ibuprofen undergoes extensive conversion to its more pharmacologically active S-enantiomer. nih.gov
During this inversion, the deuterium atom at the C-2 position was quantitatively lost, resulting in the formation of S-[2H4]ibuprofen. nih.gov This finding was critical in supporting a proposed mechanism involving the stereoselective formation of an R-ibuprofen-coenzyme A (CoA) thioester. nih.gov This intermediate then converts to an enolate tautomer, a symmetrical intermediate that allows for the racemization and subsequent formation of S-ibuprofen. nih.gov
The main enzymatic transformations of ibuprofen involve hydroxylation of the isobutyl side chain. pharmgkb.orgnih.gov The principal metabolites formed are 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen. pharmgkb.org Further oxidation of the hydroxylated metabolites leads to the formation of carboxyibuprofen. pharmgkb.orgacs.org The use of this compound allows researchers to unequivocally identify these metabolites in complex biological matrices like plasma or urine, as each metabolite retains the deuterium-labeled aromatic ring, giving it a unique mass +4 Da higher than its unlabeled counterpart.
Beyond the major oxidative metabolites, ibuprofen is converted into numerous minor products, including various conjugates. researchgate.net Stable isotope tracers like this compound are particularly crucial for the detection and structural elucidation of these low-abundance and often transient intermediates. In studies with rainbow trout, for example, ibuprofen was found to form acyl glucuronides and taurine (B1682933) conjugates of both the parent compound and its hydroxylated forms. researchgate.netnih.gov In bacterial systems, other minor metabolites such as ibuprofen pyranoside have been identified. nih.gov
The use of this compound in such studies helps to distinguish true metabolites from endogenous background molecules in mass spectrometry analysis. The characteristic isotopic pattern of a deuterium-labeled compound acts as a clear filter, enabling the confident identification of even trace-level biotransformation products that might otherwise be missed.
Metabolomic profiling aims to capture a comprehensive snapshot of all small-molecule metabolites in a biological system. pattilab.com Stable isotope tracing is a powerful technique within metabolomics that provides dynamic information about metabolic pathways. bitesizebio.comcreative-proteomics.com By introducing a labeled compound like this compound, researchers can track the flow of the isotopic label through the metabolic network over time. bitesizebio.com
This approach allows for the mapping of all downstream products originating from the drug. rsc.org When this compound is administered to an in vitro cell culture or a pre-clinical animal model, subsequent analysis of tissues and biofluids by high-resolution mass spectrometry can detect all metabolites containing the d4-labeled core structure. pattilab.comcreative-proteomics.com This provides a detailed and dynamic view of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, revealing the full extent of its biotransformation and identifying all metabolic sinks.
| Metabolite of Ibuprofen | Expected Mass Shift with this compound | Significance |
|---|---|---|
| S-Ibuprofen (from R-Ibuprofen) | +4 Da | Demonstrates chiral inversion pathway. nih.gov |
| 2-Hydroxyibuprofen | +4 Da | Major Phase I oxidative metabolite. pharmgkb.org |
| 3-Hydroxyibuprofen | +4 Da | Major Phase I oxidative metabolite. pharmgkb.org |
| Carboxyibuprofen | +4 Da | Further oxidation product of hydroxy-metabolites. acs.org |
| Ibuprofen-acyl-glucuronide | +4 Da | Major Phase II conjugation metabolite. researchgate.net |
| Ibuprofen-taurine conjugate | +4 Da | Phase II conjugation metabolite identified in certain species. researchgate.net |
Identification of Minor Metabolites and Intermediates
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Delineation
The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining if a specific bond is broken during the rate-limiting step of a reaction. libretexts.org It is measured as the ratio of the reaction rate for a molecule with a lighter isotope (like hydrogen, H) to the rate for the same molecule with a heavier isotope (like deuterium, D) at the same position (kH/kD). gmu.edu
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H). princeton.edu Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is part of the rate-determining step of an enzymatic reaction, substituting that hydrogen with deuterium will slow the reaction down, resulting in a "normal" KIE where kH/kD > 1. gmu.eduprinceton.edu
In the metabolism of ibuprofen, key steps involve the hydroxylation of the isobutyl side chain by cytochrome P450 enzymes. pharmgkb.orgnih.gov These reactions require the cleavage of a C-H bond. nih.gov By using specifically deuterated ibuprofen analogs, researchers can probe the mechanism of these P450 enzymes. A significant KIE would provide strong evidence that C-H bond abstraction is a key, rate-limiting event in the catalytic cycle of the enzyme responsible for that specific hydroxylation. nih.gov
A key study involving R-[ring-2H4; 2-2H]ibuprofen provided a clear example of this principle. nih.gov While the chiral inversion of R-ibuprofen to S-ibuprofen involves the formal replacement of the hydrogen at C-2, the experiment found that there was no measurable kinetic deuterium isotope effect on this inversion reaction. nih.gov This result quantitatively demonstrates that the cleavage of the C-H bond at the C-2 position is not the rate-limiting step of the chiral inversion process. nih.gov This finding lent critical support to the proposed mechanism involving the formation of a CoA-thioester and an enolate intermediate, as this pathway accounts for the deuterium loss without requiring C-H bond cleavage to be the slow step in the inversion. nih.gov
Conversely, the hydroxylation reactions at the isobutyl chain are expected to show a significant KIE, as C-H bond breaking is central to this P450-mediated process. nih.gov By comparing the KIE for different metabolic reactions, researchers can build a detailed kinetic map of ibuprofen's biotransformation.
| Metabolic Reaction | Position of Deuterium Substitution | Observed/Expected KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Chiral Inversion (R- to S-Ibuprofen) | C-2 | ~1 (No significant KIE) | C-H bond cleavage at C-2 is not the rate-limiting step of the inversion process. nih.gov |
| Side-chain Hydroxylation | Isobutyl group | >1 (Normal KIE expected) | C-H bond cleavage is likely the rate-limiting step in the P450-catalyzed hydroxylation. nih.gov |
Impact of Deuterium Substitution on Carbon-Hydrogen Bond Cleavage in Enzymatic Reactions
Application in Non-Clinical Pharmacokinetic Research Methodologies.nih.govfda.govdovepress.comnih.govdergipark.org.tr
The use of deuterated compounds like this compound is a cornerstone of modern pharmacokinetic research. medchemexpress.com Stable isotope labeling allows for the precise differentiation between the administered drug and its metabolites from endogenous compounds, facilitating clearer and more accurate measurements. This is particularly important in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Assessment of In Vitro Clearance and Intrinsic Metabolic Stability.ru.nl
In vitro assays are fundamental for predicting a drug's behavior in the body. nuvisan.com this compound is utilized in these studies to determine key metabolic parameters. By incubating this compound with liver microsomes or hepatocytes from various species (e.g., human, rat, dog, monkey, mini-pig), researchers can monitor its rate of degradation. nuvisan.com This provides data on the compound's half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. nuvisan.com
The process often involves automated robotic systems for high-throughput screening, with quantification performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com These in vitro systems help to understand how factors like protein binding can influence a drug's availability for metabolism. nih.gov For a highly protein-bound drug like ibuprofen, understanding the free (unbound) fraction is critical, as this is the portion available to be metabolized by liver enzymes. nih.gov
Table 1: In Vitro Metabolic Stability Parameters
| Parameter | Description | Application in this compound Studies |
|---|---|---|
| Half-life (t½) | The time required for the concentration of the drug to reduce by half. | Indicates the metabolic stability of this compound in liver enzyme systems. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Used to predict hepatic clearance and bioavailability in vivo. |
| Metabolite Identification | The process of identifying the chemical structures of metabolites. | this compound allows for unambiguous tracking and identification of its metabolic products. |
Comparative Pharmacokinetic Studies in Isolated Systems or Animal Models (Excluding Clinical Human Data).medchemexpress.comfrontiersin.orgnih.govresearchgate.neteupati.eu
This compound is instrumental in comparative pharmacokinetic studies using isolated organ systems and animal models. These non-clinical studies provide insights into species-specific differences in drug metabolism and disposition.
In studies using isolated perfused rat liver and intestine preparations, deuterated ibuprofen has been used to investigate the site of metabolic inversion of (R)-ibuprofen to the more pharmacologically active (S)-ibuprofen. researchgate.net Such studies help to pinpoint the specific tissues and enzymes responsible for this critical metabolic step.
Animal models, such as rats and pigs, are frequently used to study the in vivo pharmacokinetics of ibuprofen. nih.govnih.govfrontiersin.org For instance, after administering deuterated R-ibuprofen to rats, researchers can track the appearance of deuterated S-ibuprofen, providing direct evidence and quantification of the stereoisomeric inversion. nih.gov Studies in growing pigs have been used to evaluate the developmental changes in ibuprofen metabolism, suggesting the pig as a potential pediatric animal model. frontiersin.orgnih.govresearchgate.netfrontiersin.org These studies have shown that pharmacokinetic parameters like clearance and volume of distribution change with age. frontiersin.orgnih.govresearchgate.net
The use of this compound as an internal standard in these studies ensures high accuracy and precision in the quantification of ibuprofen and its enantiomers in biological matrices like plasma. mdpi.comresearchgate.net
Table 2: Findings from Animal Pharmacokinetic Studies with Deuterated Ibuprofen
| Animal Model | Key Finding | Significance |
|---|---|---|
| Rat | Demonstrated the metabolic inversion of R-ibuprofen to S-ibuprofen. nih.gov | Confirmed the mechanism of activation for the less active enantiomer. |
| Rat | No significant kinetic isotope effect was observed with deuterated ibuprofen derivatives. nih.gov | Suggests that the C-H bond cleavage at the deuterated position is not the rate-limiting step in metabolism. |
| Pig | Clearance and volume of distribution of ibuprofen enantiomers increase with age. frontiersin.orgnih.gov | Provides a basis for using the pig as a model for pediatric drug development. frontiersin.orgnih.govresearchgate.net |
| Pig | Rate of stereochemical conversion of R- to S-ibuprofen decreased with age. frontiersin.orgnih.gov | Highlights age-dependent changes in metabolic pathways. |
Investigation of Biochemical Interactions and Receptor Binding Mechanisms.dovepress.comresearchgate.netbiorxiv.orgnih.gov
This compound also plays a role in elucidating the biochemical interactions and receptor binding mechanisms of ibuprofen. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. researchgate.netpharmgkb.org
Probe for Enzyme-Substrate Dynamics in In Vitro Models.researchgate.netnih.gov
The stability and traceability of this compound make it an excellent probe for studying enzyme-substrate dynamics. In vitro assays using purified enzymes or cell lysates allow for detailed investigation of how ibuprofen interacts with its target enzymes, primarily COX-1 and COX-2. medchemexpress.commedchemexpress.com
By using deuterated substrates, researchers can study the stereoselectivity of metabolic enzymes. For example, studies have shown that the metabolism of ibuprofen via glucuronidation and oxidation is enantioselective, favoring the (S)-enantiomer. nih.gov The use of this compound helps to precisely measure the formation rates of different metabolites from each enantiomer, providing insights into the substrate preferences of the involved enzymes.
Ligand-Target Interaction Analysis.dovepress.combiorxiv.org
This compound can be used in various biophysical techniques to study its binding to target proteins. While the primary targets are COX enzymes, ibuprofen also binds extensively to plasma proteins like albumin. nih.govnih.govresearchgate.net This protein binding significantly affects its pharmacokinetic profile. nih.gov
Molecular docking and absolute binding free energy calculations have been used to explore the multiple binding sites of ibuprofen on human serum albumin. biorxiv.org These computational studies, which can be validated using experimental data from studies with labeled compounds like this compound, reveal that ibuprofen can bind to several different pockets on the albumin molecule, with the highest affinity for drug site DS2. biorxiv.org Such studies have also shown that ibuprofen binds to albumin almost exclusively in its charged (ionized) form. biorxiv.org
Furthermore, structural analysis techniques like X-ray crystallography have been employed to understand the binding of ibuprofen to other proteins, such as fatty-acid binding proteins (FABPs). nih.gov These studies provide a detailed picture of the specific hydrophobic and aromatic interactions that govern ligand binding and selectivity. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| (R)-ibuprofen |
| (S)-ibuprofen |
| 2-hydroxyibuprofen |
| Carboxyibuprofen |
| Diclofenac-d4 |
| Ibuprofen |
| This compound |
| Ibuprofen glucuronide |
Computational and Theoretical Studies of Deuterated Ibuprofen
Density Functional Theory (DFT) Calculations on Deuterium (B1214612) Effects
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecules at the quantum level. For deuterated ibuprofen (B1674241), DFT calculations provide insights into how the increased mass of deuterium atoms influences the molecule's electronic and vibrational characteristics, as well as its thermodynamic and kinetic stability.
Electronic Structure and Vibrational Frequency Analysis
DFT calculations have been employed to analyze the molecular geometry, electronic structure, and vibrational spectra of ibuprofen and its deuterated analogs. nih.govresearchgate.net Studies comparing different DFT methods and basis sets have found that methods like B3PW91/6-311++G(2d,2p) are particularly effective in predicting the vibrational frequencies of the ibuprofen molecule. nih.govresearchgate.net The substitution of hydrogen with deuterium primarily affects the vibrational modes involving the C-D bonds. These deuterated bonds exhibit lower vibrational frequencies compared to their C-H counterparts due to the increased mass of deuterium. This isotopic shift is a key feature observed in the infrared (IR) and Raman spectra of deuterated compounds and can be accurately predicted by DFT calculations. nih.gov
The electronic structure, however, is less affected by deuteration. The electron density distribution and molecular orbitals remain largely unchanged, as the substitution of a neutron does not alter the electronic charge. scirp.org Nevertheless, the subtle changes in vibrational energy levels, known as the kinetic isotope effect, can influence the rates of chemical reactions, including metabolic processes.
Below is a table summarizing key computational data for Ibuprofen-d4:
| Property | Value |
| Molecular Formula | C₁₃H₁₄D₄O₂ |
| Molecular Weight | 210.31 g/mol |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| LogP | 3.0732 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 5 |
| Data sourced from computational models. chemscene.com |
Thermodynamic and Kinetic Parameter Prediction
Kinetic parameters, such as activation energies for various reactions, are crucial for understanding the metabolic stability of deuterated ibuprofen. The primary kinetic isotope effect (KIE) is a direct consequence of the lower zero-point energy of a C-D bond compared to a C-H bond. This difference leads to a higher activation energy for reactions involving the cleavage of a C-D bond, often resulting in a slower reaction rate. Computational models can quantify this effect, providing predictions on how deuteration will impact the rate of metabolic processes, such as hydroxylation by cytochrome P450 enzymes. uojaw.education
Molecular Dynamics Simulations for Isotope-Induced Conformational Changes
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. For deuterated ibuprofen, MD simulations can reveal how isotopic substitution influences the molecule's conformational landscape and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govarxiv.org
In Silico Modeling of Metabolic Pathways and Enzyme Interactions
In silico modeling plays a crucial role in predicting the metabolic fate of drug candidates and understanding their interactions with metabolic enzymes. mdpi.comtdx.cattheses.cz For deuterated ibuprofen, these models are particularly valuable for predicting how deuteration will alter its metabolic profile compared to the non-deuterated parent drug.
The primary metabolic pathways of ibuprofen involve oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2C9. acs.org In silico models can simulate the docking of deuterated ibuprofen into the active site of these enzymes. dergipark.org.trnih.gov These docking studies, combined with quantum mechanics/molecular mechanics (QM/MM) calculations, can predict the binding affinity and the orientation of the substrate within the active site.
The key advantage of deuteration lies in its potential to slow down the rate of metabolism at specific sites in the molecule. By replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of enzymatic cleavage of the C-D bond can be reduced due to the kinetic isotope effect. In silico models can help identify these key metabolic sites and predict the magnitude of the KIE. For example, if a specific C-H bond is a primary site of hydroxylation by a CYP enzyme, replacing that hydrogen with deuterium is predicted to slow down this metabolic step, potentially leading to a longer half-life and altered pharmacokinetic profile of the drug. mdpi.com
Future Perspectives and Emerging Research Avenues
Advancements in Deuteration Synthesis Technologies for Complex Molecules
The synthesis of deuterated compounds has evolved significantly, moving beyond simple methods to more sophisticated and site-selective technologies. researchgate.netresearchgate.net This progress is crucial for creating complex deuterated molecules with high precision, which is essential for their use in pharmaceutical development. globenewswire.com
Recent breakthroughs include:
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Iridium and other transition metal catalysts have shown high efficiency in directing the exchange of hydrogen for deuterium (B1214612) at specific molecular locations. researchgate.netacs.org These methods often operate under mild conditions, making them suitable for complex molecules. acs.orgrsc.org
Photocatalytic Deuteration: The use of visible light to catalyze deuteration reactions offers a green and efficient alternative, often with high site-selectivity and using readily available deuterium sources. rsc.org
Flow Synthesis Systems: A novel flow synthesis system has been developed that allows for the deuteration of compounds like ibuprofen (B1674241) at room temperature and ambient pressure, using deuterated water (D2O) as the deuterium source. bionauts.jp This system boasts high efficiency and reusability of the raw material, presenting a significant step towards more sustainable and cost-effective production. bionauts.jp
These advanced synthesis methods are overcoming previous challenges related to cost, scalability, and the precise placement of deuterium atoms, paving the way for the development of a wider range of complex deuterated molecules for research and therapeutic use. researchgate.netneulandlabs.com
Expanded Utility in Pre-Clinical Drug Discovery and Development
The application of deuterated compounds such as Ibuprofen-d4 in preclinical drug discovery is expanding, offering significant advantages in understanding a drug's behavior long before it reaches clinical trials. lifetein.comaquigenbio.com The primary benefit lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes, leading to a longer drug half-life and potentially altered metabolic pathways. wikipedia.orgacs.org
Key areas of utility include:
Metabolic and Pharmacokinetic (PK) Studies: Deuterated compounds are invaluable tools for tracking the metabolic fate of a drug. aquigenbio.com By replacing hydrogen with deuterium at metabolically active sites, researchers can slow down the breakdown of the drug, allowing for easier identification of metabolites and a more accurate determination of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. aquigenbio.commusechem.com This leads to a better prediction of human metabolism and can help in optimizing dosing regimens. aquigenbio.comclearsynthdiscovery.com
Improving Drug Properties: Deuteration can enhance a drug's metabolic stability, increase its bioavailability, and reduce the formation of toxic metabolites. neulandlabs.comlifetein.comclearsynthdiscovery.com This can lead to the development of safer and more effective drugs. clearsynthdiscovery.comnih.gov For instance, deuterated versions of some drugs have shown lower toxicity and improved efficacy. neulandlabs.comlifetein.com
Preclinical Models: In preclinical studies, deuterated compounds allow for a more accurate translation of findings from animal models to human trials. aquigenbio.com For example, a preclinical study of an ibuprofen-loaded mucoadhesive microemulsion for neuroprotection highlighted the challenges of ibuprofen's extensive first-pass metabolism, an issue that deuteration could potentially mitigate. nih.gov
The strategic use of deuteration in the early stages of drug development can de-risk the process and reduce the high attrition rates often seen in the pharmaceutical industry. clearsynthdiscovery.comnih.gov
Integration with High-Throughput Screening and Omics Technologies
| Technology | Application with Deuterated Compounds | Benefit |
| High-Throughput Screening (HTS) | Screening of deuterated compound libraries to identify new drug candidates with improved metabolic stability. nih.govgoogle.com | Faster identification of promising leads with desirable pharmacokinetic properties. aquigenbio.com |
| Proteomics | Use of stable isotope labeling by amino acids in cell culture (SILAC) to quantify changes in protein expression in response to a deuterated drug. innovation.ca | Provides insights into the mechanism of action and potential off-target effects of the drug. |
| Metabolomics | Tracing the metabolic pathways of deuterated compounds to understand their impact on cellular metabolism. nih.govdoi.orgirisotope.com | Elucidates drug metabolism, identifies biomarkers of drug efficacy and toxicity, and aids in personalized medicine. nih.govdatahorizzonresearch.com |
Stable isotope-labeled compounds, including deuterated ones, serve as essential internal standards in mass spectrometry-based omics studies, ensuring accurate quantification of analytes in complex biological samples. caymanchem.comlgcstandards.comclearsynth.com This integration allows for a more comprehensive and dynamic view of a drug's effect on biological systems, accelerating the pace of discovery and development. nih.gov
Challenges and Opportunities in Stable Isotope-Labeled Compound Research
While the field of stable isotope-labeled compounds offers immense potential, it is not without its challenges. The high cost of production, the complexity of synthesis, and regulatory hurdles are significant constraints. techsciresearch.comdatahorizzonresearch.comdatabridgemarketresearch.com
Challenges:
Cost and Availability: The production of stable isotopes and the synthesis of labeled compounds can be expensive and complex, limiting their accessibility for some researchers. techsciresearch.comdatabridgemarketresearch.com
Synthesis Complexity: Achieving site-specific deuteration with high isotopic purity remains a significant synthetic challenge. neulandlabs.commusechem.com
Regulatory Scrutiny: Regulatory agencies require clear evidence of the benefits of a deuterated drug over its non-deuterated counterpart in terms of efficacy, safety, or dosing frequency. musechem.com
Predictability: The effects of deuteration on a drug's properties are not always predictable and can sometimes lead to unexpected metabolic pathways. musechem.com
Opportunities:
Improved Therapies: Deuteration offers the opportunity to improve the properties of existing drugs, potentially leading to "next-generation" treatments with better efficacy and safety profiles. clearsynthdiscovery.com This is particularly relevant for drugs that failed in clinical trials due to poor pharmacokinetics. globenewswire.com
Personalized Medicine: Stable isotope labeling is integral to the development of personalized therapies, allowing for the study of patient-specific drug responses. datahorizzonresearch.com
Expanding Applications: The use of stable isotope-labeled compounds is growing in fields beyond pharmaceuticals, including environmental science, food safety, and agriculture. datahorizzonresearch.comdatabridgemarketresearch.com
Technological Advancements: Continued innovation in synthesis and analytical techniques will likely reduce costs and expand the applications of deuterated compounds. neulandlabs.com
The global market for deuterated drugs and stable isotope-labeled compounds is projected to grow significantly, driven by increasing investment in research and development and the recognition of their potential to revolutionize medicine and other scientific fields. globenewswire.comclearsynthdiscovery.comdatahorizzonresearch.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
